molecular formula C9H13FN4O2 B1482058 1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090315-92-5

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1482058
M. Wt: 228.22 g/mol
InChI Key: XQMNEPAWOPJUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid”, also known as FEAM, is a novel compound that has gained attention in the field of pharmaceutical and chemical research1. It is a member of the azetidine compound family and is commonly used in chemical synthesis and research studies related to organic compounds2.



Synthesis Analysis

The unique structure of this compound allows for various applications, including drug discovery, catalysis, and materials science3. However, the specific synthesis process of this compound is not detailed in the available resources.



Molecular Structure Analysis

The molecular weight of this compound is 214.24 g/mol1. The molecular formula is not explicitly mentioned in the available resources, but it can be inferred from the name of the compound.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, its unique structure and properties make it a promising candidate for various applications in scientific research4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. However, it is known that it is a member of the azetidine compound family and is commonly used in chemical synthesis and research studies related to organic compounds2.


Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.


properties

IUPAC Name

1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O2/c10-1-2-13-3-7(4-13)5-14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMNEPAWOPJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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